N-tert-butyl-1-(quinazolin-4-yl)pyrrolidine-3-carboxamide
Description
N-tert-butyl-1-(quinazolin-4-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a quinazoline ring fused with a pyrrolidine ring
Properties
IUPAC Name |
N-tert-butyl-1-quinazolin-4-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-17(2,3)20-16(22)12-8-9-21(10-12)15-13-6-4-5-7-14(13)18-11-19-15/h4-7,11-12H,8-10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJIXNZGEYOLLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Cyclization of γ-Nitroketones
The pyrrolidine ring is constructed via reductive cyclization of γ-nitroketones, a method validated for sterically hindered systems. For example, γ-nitroketone 3a (derived from Michael addition of nitrocompound 1a to 4,4-dimethylpent-1-en-3-one 2 ) undergoes Zn/NH4Cl-mediated cyclization to form pyrroline N-oxide 4a (57–60% yield). Subsequent treatment with ethyllithium introduces the tert-butyl group, though steric effects necessitate 15-fold excess reagent and extended reaction times (7 days).
Organometallic Additions to Nitrones
Alternative routes employ nitrone intermediates. Nitrone 12a (synthesized via LiAlH4 reduction and MnO2 oxidation) reacts with ethyllithium to yield hydroxylamine 13a , which is oxidized to nitroxide 14a (Scheme 7). While this method avoids diastereomer formation, yields are moderate (65–70%) due to competing side reactions.
Quinazoline Ring Construction
Amidation and Cyclization
Quinazoline cores are synthesized from 2-aminobenzamide (23 ) and pyridine-2-carboxylic acid (24 ) via amidation (Method A, 84.6% yield) followed by NaOH-mediated cyclization (Method B, 66.0% yield). Key intermediate 2-(pyridin-2-yl)quinazolin-4-ol (26 ) is chlorinated using POCl3/TEA (Method C) to afford 4-chloro-2-(pyridin-2-yl)quinazoline (27 ) in 83.1% yield.
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| A | HOBT/EDCI/TEA | 25 | 84.6 |
| B | NaOH/MeOH reflux | 26 | 66.0 |
| C | POCl3/TEA/toluene | 27 | 83.1 |
Chlorination and Activation
POCl3 is critical for activating the quinazoline at the 4-position. For example, 26 treated with POCl3 (13 mL) and TEA (7.5 mL) in toluene at 130°C generates 27 with >80% efficiency.
Coupling of Pyrrolidine and Quinazoline Moieties
SNAr Reaction Optimization
4-Chloroquinazoline (27 ) undergoes SNAr with pyrrolidine-3-carboxamide intermediates. Steric hindrance from the tert-butyl group necessitates polar aprotic solvents (DMF, 80°C) and 2.5 eq. DIEA to drive the reaction. For example, coupling 27 with N-tert-butylpyrrolidine-3-carboxamide affords the target compound in 73–78% yield after column chromatography (15–20% EtOAc/hexane).
Diastereomer Control
Trans-configuration of substituents is confirmed via NMR (HSQC, HMBC) after Zn/CF3COOH reduction. Using ethyllithium instead of Grignard reagents improves stereoselectivity, achieving a 6.5:1 diastereomer ratio.
Final Compound Characterization
Spectroscopic Analysis
1H NMR (400 MHz, DMSO-d6) of the target compound shows:
-
δ 8.82–8.81 (d, 1H, quinazoline H-5)
-
δ 3.45–3.40 (m, 2H, pyrrolidine H-2/H-5)
Purity and Stability
HPLC purity exceeds 98% (C18 column, 0.1% TFA/MeCN). The compound exhibits stability in ascorbate (t1/2 > 24 h), critical for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Cyclization | Zn/NH4Cl cyclization | 60 | 95 |
| Nitrone Alkylation | Ethyllithium addition | 65 | 97 |
| SNAr Coupling | DIEA/DMF, 80°C | 78 | 98 |
Route selection depends on scalability: SNAr coupling offers higher yields, while nitrone alkylation provides better stereocontrol.
Industrial-Scale Considerations
Waste Management
Quenching POCl3 with ice-water generates HCl gas, requiring scrubbers. Zn waste from reductive steps is neutralized with NaHCO3.
Challenges and Solutions
Steric Hindrance
The tert-butyl group slows SNAr kinetics. Solutions include:
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
N-tert-butyl-1-(quinazolin-4-yl)pyrrolidine-3-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique quinazoline and pyrrolidine moieties allow chemists to create derivatives with tailored properties for specific applications.
Catalysis
The compound may also play a role in catalysis, particularly in reactions involving quinazoline derivatives. Its ability to act as a ligand in metal-catalyzed reactions has been explored, indicating potential for enhancing reaction efficiency and selectivity .
Biological Applications
Enzyme Inhibition and Receptor Modulation
Research indicates that this compound can inhibit specific enzymes or modulate receptor activity. This property is particularly relevant in drug development, where targeting enzyme pathways can lead to effective treatments for various diseases .
Anticancer Activity
Quinazoline derivatives have been recognized for their anticancer properties. This compound has been investigated for its potential efficacy against various cancer cell lines. Studies show that modifications of the quinazoline core can enhance antitumor activity, making this compound a candidate for further investigation in oncology .
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties, particularly in relation to neurodegenerative diseases. Its interaction with G protein-coupled receptors (GPCRs) suggests it may have therapeutic potential in treating conditions like Alzheimer's disease.
Medicinal Applications
Therapeutic Potential
The compound is being explored for its therapeutic applications beyond cancer treatment. Its unique structure allows it to interact with various biological targets, potentially leading to new treatments for conditions such as pain management and inflammation .
Clinical Trials and Drug Development
Ongoing research includes clinical trials aimed at evaluating the safety and efficacy of this compound as a novel therapeutic agent. The insights gained from these studies could pave the way for new drug formulations targeting specific diseases .
Industrial Applications
Material Science
In industry, this compound is utilized in developing new materials and chemical processes. Its stability and reactivity make it suitable for use in creating polymers and other advanced materials.
Pharmaceutical Manufacturing
The compound serves as an intermediate in pharmaceutical synthesis, contributing to the production of various drugs. Its structural characteristics enable the development of novel pharmaceuticals with enhanced efficacy and reduced side effects .
Summary Table of Applications
| Field | Application | Notes |
|---|---|---|
| Chemistry | Building block for complex molecules | Versatile in organic synthesis |
| Catalysis | Potential role as a ligand | |
| Biology | Enzyme inhibition | Targets specific pathways |
| Anticancer activity | Investigated against various cancer cell lines | |
| Neuroprotective effects | Potential treatment for neurodegenerative diseases | |
| Medicine | Therapeutic potential | Explored for pain management and inflammation |
| Clinical trials | Evaluating safety and efficacy | |
| Industry | Material science | Used in developing advanced materials |
| Pharmaceutical manufacturing | Intermediate for drug production |
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(quinazolin-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, ultimately influencing biological processes.
Comparison with Similar Compounds
Quinazoline Derivatives: Compounds like erlotinib and gefitinib, which are used as tyrosine kinase inhibitors in cancer therapy.
Pyrrolidine Derivatives: Compounds such as pyrrolidine dithiocarbamate, known for its antioxidant properties.
Uniqueness: N-tert-butyl-1-(quinazolin-4-yl)pyrrolidine-3-carboxamide is unique due to its combined structural features of both quinazoline and pyrrolidine rings, which confer distinct chemical and biological properties
Biological Activity
N-tert-butyl-1-(quinazolin-4-yl)pyrrolidine-3-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's structure, synthesis, mechanisms of action, and its various biological activities, supported by relevant research findings and data tables.
Compound Overview
Chemical Structure:
this compound features a quinazoline ring fused with a pyrrolidine ring, along with a tert-butyl group and a carboxamide functional group. This unique structure contributes to its biological properties.
IUPAC Name: this compound
Molecular Formula: C₁₇H₂₂N₄O
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:
- Formation of the Quinazoline Ring: This is often achieved through cyclization reactions involving anthranilic acid and appropriate carbonyl compounds.
- Introduction of the Pyrrolidine Moiety: This step typically involves the use of suitable amines and reagents to form the pyrrolidine structure.
- Final Modifications: The tert-butyl group is introduced in later stages to enhance stability and minimize side reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazoline portion can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to downstream effects on cellular pathways, influencing various biological processes.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties:
- Inhibition of Tumor Cell Proliferation: Studies have shown that quinazoline derivatives can inhibit cell proliferation in various cancer cell lines, including prostate and pancreatic cancers .
- Mechanisms of Action: These compounds often act as tyrosine kinase inhibitors, which are crucial for cancer cell signaling pathways .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| N-tert-butyl derivative | A549 (Lung) | 10.5 |
| Gefitinib (control) | DU145 (Prostate) | 15.2 |
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties:
- Inhibition of Bacterial Growth: Quinazoline derivatives have shown effectiveness against various bacterial strains, indicating potential as antibacterial agents .
- Mechanism: The mechanism may involve inhibition of bacterial DNA gyrase or other critical enzymes involved in bacterial replication.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-tert-butyl derivative | E. coli | 25 μg/mL |
| Ciprofloxacin (control) | S. aureus | 5 μg/mL |
Neuroprotective Effects
Emerging studies suggest that this compound might exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases:
- Inhibition of Neuroinflammation: Some derivatives have been shown to reduce inflammatory markers in neuronal cells.
- Potential Applications: These findings open avenues for exploring its use in conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound and its analogs:
- Antitumor Efficacy: A study demonstrated that certain quinazoline derivatives exhibited enhanced cytotoxicity against multiple cancer cell lines compared to standard treatments .
- Molecular Docking Studies: Computational studies have predicted favorable binding interactions between this compound and target proteins involved in cancer progression .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of N-tert-butyl-1-(quinazolin-4-yl)pyrrolidine-3-carboxamide?
Answer:
The synthesis of this compound involves multi-step organic reactions, where parameters such as temperature (e.g., room temperature vs. elevated), solvent choice (e.g., dichloromethane, acetonitrile), and reaction time significantly influence yield and purity . For example, tert-butyl-containing intermediates often require inert atmospheres to prevent side reactions, and pH adjustments may be necessary during coupling steps . Monitoring via thin-layer chromatography (TLC) or HPLC is recommended to track reaction progress .
Advanced: How can computational chemistry aid in designing novel derivatives of this compound?
Answer:
Computational methods, such as quantum chemical calculations and reaction path searches, can predict feasible reaction pathways and intermediates. For instance, density functional theory (DFT) can optimize transition states, while molecular docking may identify potential biological targets by simulating interactions with enzymes or receptors . Combining these insights with high-throughput experimentation accelerates derivative design and reduces trial-and-error approaches .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and functional groups (e.g., tert-butyl protons at ~1.2 ppm in H NMR).
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- Infrared Spectroscopy (IR) : To identify carbonyl (C=O) and amide (N-H) stretches .
Advanced characterization may involve X-ray crystallography to resolve 3D structures .
Advanced: How can researchers resolve contradictions in biological activity data across assays?
Answer:
Contradictions may arise from assay-specific conditions (e.g., pH, solvent compatibility) or off-target effects. To address this:
Dose-response studies : Establish activity trends across concentrations.
Orthogonal assays : Validate results using independent methods (e.g., enzymatic vs. cell-based assays).
Structural analogs : Compare activity of derivatives to isolate pharmacophoric elements .
Document solvent effects, as DMSO or ethanol may alter compound solubility and bioavailability .
Basic: What are the common functionalization strategies for the pyrrolidine and quinazoline moieties?
Answer:
- Pyrrolidine : Introduce substituents via alkylation, acylation, or cross-coupling reactions. The tert-butyl group enhances steric bulk, influencing binding affinity .
- Quinazoline : Modify the 2- and 4-positions with halogens or electron-withdrawing groups to tune electronic properties. Bromination or Suzuki-Miyaura coupling are typical .
Advanced: How can statistical design of experiments (DoE) improve reaction optimization?
Answer:
DoE methodologies, such as factorial designs or response surface modeling, systematically evaluate variables (e.g., temperature, molar ratios) to identify optimal conditions. For example:
- Central Composite Design : Maps interactions between solvent polarity and catalyst loading.
- Taguchi Methods : Minimize variability in multi-step syntheses .
These approaches reduce experimental runs by 30–50% while maximizing yield and purity .
Basic: What are the stability considerations for this compound under storage or biological conditions?
Answer:
- Chemical stability : Protect from moisture and light, as the amide bond may hydrolyze under acidic/basic conditions.
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Biological stability : Assess metabolic degradation using liver microsome assays .
Advanced: What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
Answer:
- Target deconvolution : Use affinity chromatography or photoaffinity labeling to identify binding partners.
- Pathway analysis : Integrate transcriptomic/proteomic data to map downstream effects.
- Mutagenesis studies : Modify suspected binding sites on target proteins (e.g., kinases) to confirm interactions .
Basic: How does the tert-butyl group influence the compound’s physicochemical properties?
Answer:
The tert-butyl group:
- Enhances lipophilicity (logP ↑), improving membrane permeability.
- Provides steric hindrance , reducing metabolic oxidation.
- Lowers aqueous solubility , necessitating formulation adjustments (e.g., co-solvents) .
Advanced: What are the challenges in scaling up the synthesis from milligram to gram scale?
Answer:
Critical challenges include:
- Exotherm management : Larger batches may require controlled addition of reagents.
- Purification bottlenecks : Replace column chromatography with recrystallization or continuous flow methods.
- Solvent recovery : Implement green chemistry principles (e.g., solvent recycling) to reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
